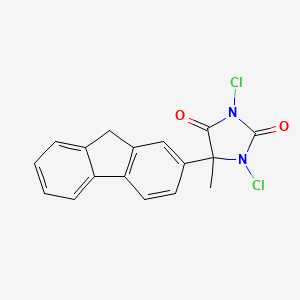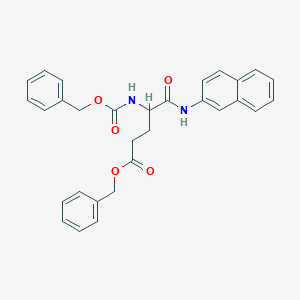
Benzyl 4-(((benzyloxy)carbonyl)amino)-5-(naphthalen-2-ylamino)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(((benzyloxy)carbonyl)amino)-5-(naphthalen-2-ylamino)-5-oxopentanoate is a complex organic compound that features a benzyl group, a benzyloxycarbonyl group, and a naphthalen-2-ylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(((benzyloxy)carbonyl)amino)-5-(naphthalen-2-ylamino)-5-oxopentanoate typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The benzyloxycarbonyl (Cbz) group is often used as a protecting group for amines, and its introduction can be achieved using benzyl chloroformate under basic conditions. The naphthalen-2-ylamino group can be introduced through a coupling reaction with the appropriate naphthylamine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient and scalable reactions, as well as the development of greener solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-(((benzyloxy)carbonyl)amino)-5-(naphthalen-2-ylamino)-5-oxopentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions will vary depending on the specific transformation desired but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in the study of enzyme mechanisms or as a probe to investigate biological pathways.
Medicine: Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of Benzyl 4-(((benzyloxy)carbonyl)amino)-5-(naphthalen-2-ylamino)-5-oxopentanoate will depend on its specific application. In the context of enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. The molecular targets and pathways involved will vary depending on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 4-aminobenzoate: Similar in structure but lacks the naphthalen-2-ylamino group.
Naphthylamine derivatives: Compounds that contain the naphthalen-2-ylamino group but differ in other structural aspects.
Benzyloxycarbonyl-protected amino acids: Compounds that feature the benzyloxycarbonyl protecting group but differ in the rest of the molecule.
Uniqueness
Benzyl 4-(((benzyloxy)carbonyl)amino)-5-(naphthalen-2-ylamino)-5-oxopentanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
3611-19-6 |
|---|---|
Molekularformel |
C30H28N2O5 |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
benzyl 5-(naphthalen-2-ylamino)-5-oxo-4-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C30H28N2O5/c33-28(36-20-22-9-3-1-4-10-22)18-17-27(32-30(35)37-21-23-11-5-2-6-12-23)29(34)31-26-16-15-24-13-7-8-14-25(24)19-26/h1-16,19,27H,17-18,20-21H2,(H,31,34)(H,32,35) |
InChI-Schlüssel |
QFYPOMWYJKGRME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Bromo-3-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951133.png)


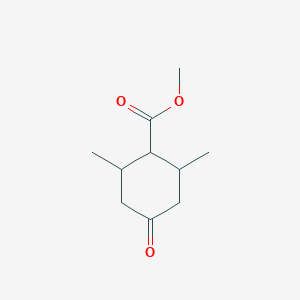
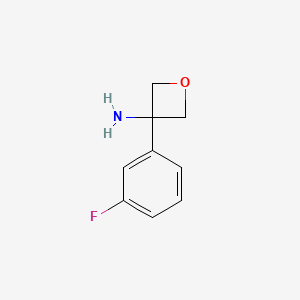
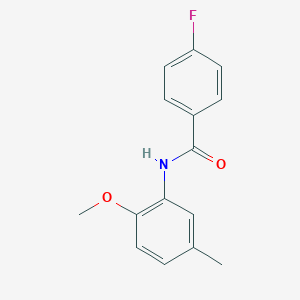

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline](/img/structure/B11951181.png)
![(3aS,6R,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B11951186.png)
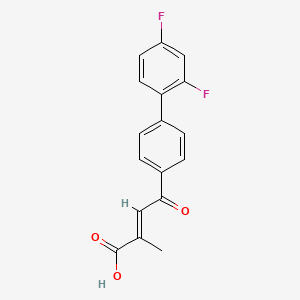
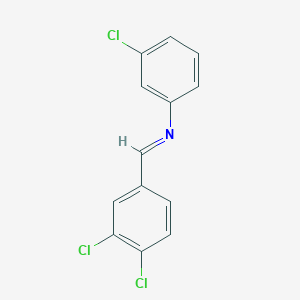
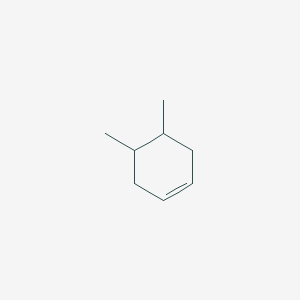
![4-[(4-Fluoroanilino)methyl]phenol](/img/structure/B11951204.png)
